(E)-3-(2-Chloro-6-methylphenyl)acrylic acid
Description
(E)-3-(2-Chloro-6-methylphenyl)acrylic acid is an α,β-unsaturated carboxylic acid characterized by a phenyl ring substituted with a chlorine atom at the ortho position (C2) and a methyl group at the adjacent meta position (C6). The E-configuration of the double bond between the α- and β-carbons ensures a planar geometry, which influences its reactivity and intermolecular interactions.
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
(E)-3-(2-chloro-6-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-7-3-2-4-9(11)8(7)5-6-10(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |
InChI Key |
BOVCNVUONZTPHO-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylcinnamic acid can be achieved through several methods. One common approach involves the Perkin reaction, where aromatic aldehydes react with aliphatic carboxylic acids in the presence of bases such as sodium or potassium salts . Another method involves the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a reagent, along with 4-dimethylaminopyridine and pyridine as bases .
Industrial Production Methods: Industrial production of 2-Chloro-6-methylcinnamic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Chloro-6-methylcinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylcinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Substituents | Similarity Score | LogP* | Melting Point (°C) |
|---|---|---|---|---|---|
| (E)-3-(2-Chloro-6-methylphenyl)acrylic acid | Not provided | 2-Cl, 6-Me | Reference | ~2.8 | ~180–185 (est.) |
| 3-(3-Chlorophenyl)acrylic acid | 1866-38-2 | 3-Cl | 0.97 | 2.5 | 165–168 |
| (E)-3-(3,4-Dichlorophenyl)acrylic acid | 7312-27-8 | 3-Cl, 4-Cl | 1.00 | 3.2 | 195–198 |
| (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid | 174603-37-3 | 2-Cl, 4-F | N/A | 2.9 | Not reported |
*Estimated using fragment-based methods.
Research Findings and Trends
- Substituent Position Matters : Chlorine at C2 (as in the target compound) may enhance steric effects, reducing enzymatic degradation compared to C3-substituted analogs .
- Electron-Withdrawing Groups : Dichloro-substituted analogs (e.g., CAS 7312-27-8) exhibit higher thermal stability but lower solubility, limiting their pharmaceutical utility .
- Bioactivity Gaps : While sulfamoyl and metal-complexed acrylic acid derivatives show potent antimicrobial activity , the target compound’s bioactivity remains underexplored, suggesting a need for targeted studies.
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